

# "Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate" physical and chemical properties

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## Compound of Interest

Compound Name: Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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An In-Depth Technical Guide to **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate**: Properties, Synthesis, and Applications

## Introduction

The quest for novel therapeutic agents is intrinsically linked to the exploration of unique chemical scaffolds that can effectively interact with biological targets. Among these, nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry. The pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system, has garnered significant attention due to its structural resemblance to endogenous purine bases like adenine and guanine.[1] This similarity allows it to function as a "bioisostere," making it a privileged scaffold in drug design.

**Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** emerges as a particularly valuable derivative of this family. It serves not as an end-product therapeutic but as a crucial molecular building block. Its strategically positioned functional groups—the pyrazole nitrogen atoms, the pyridine nitrogen, and the methyl ester—provide multiple points for chemical modification, enabling the systematic construction of diverse compound libraries. This guide offers a comprehensive overview of its physicochemical properties, modern synthetic routes, chemical reactivity, and applications, with a focus on its role in the development of next-generation therapeutics, particularly kinase inhibitors.[2]

## Part 1: Physicochemical and Structural Properties

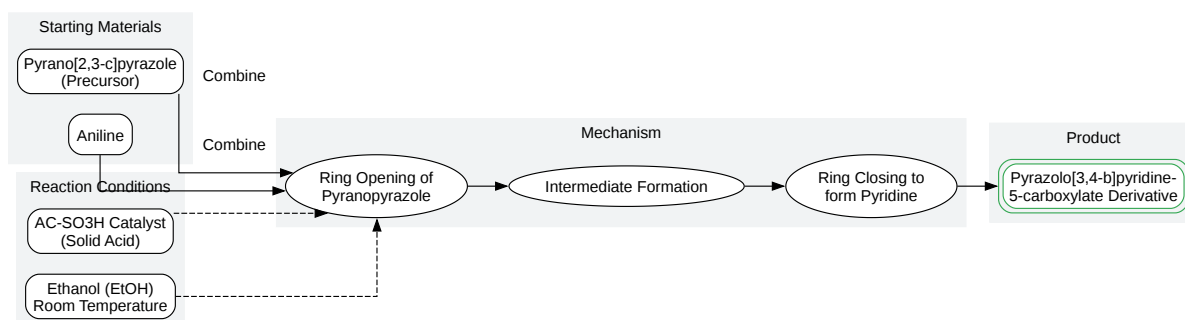
A thorough understanding of a compound's physical and chemical characteristics is fundamental for its effective use in research and development. **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** is typically supplied as a solid and possesses the key properties summarized below.

## Key Properties Summary

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	[3][4]
Molecular Weight	177.16 g/mol	[4]
CAS Number	1196156-42-9	[4][5][6]
Appearance	Solid	
Purity	Typically ≥98%	[4]
InChI Key	WAYSJYROSIMXRC-UHFFFAOYSA-N	[3]
Canonical SMILES	COC(=O)c1cnc2[nH]ncc2c1	

## Structural Representation

The structure of **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate**, featuring the fused pyrazole and pyridine rings, is critical to its function as a versatile scaffold.



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Caption: Workflow for a modern synthesis of the pyrazolopyridine scaffold.

## Detailed Experimental Protocol: Cascade Synthesis

The following protocol is adapted from the work of Nguyen et al. (2023) for the synthesis of related pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. [7][8]

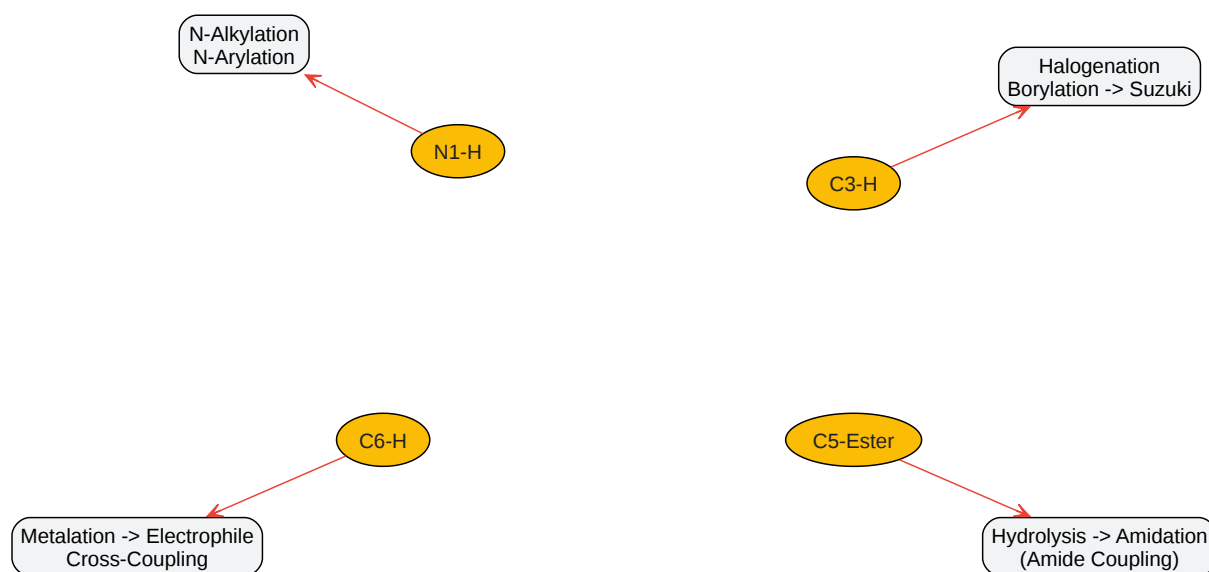
- **Reaction Setup:** In a round-bottom flask, combine the starting 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative (1.0 eq), aniline (1.0 eq), and a catalytic amount of amorphous carbon-supported sulfonic acid (AC-SO<sub>3</sub>H, ~5 mg per 0.25 mmol substrate).
- **Solvent Addition:** Add ethanol (EtOH) as the solvent (e.g., 2.0 mL per 0.25 mmol substrate).
- **Reaction Execution:** Stir the mixture at room temperature.
- **Monitoring:** Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 30-45 minutes).

- **Work-up:** Upon completion, filter the reaction mixture to remove the solid catalyst. Wash the catalyst with additional EtOH (3 x 5 mL).
- **Purification:** The desired product, a substituted pyrazolo[3,4-b]pyridine-5-carboxylate, is obtained by recrystallization of the crude filtrate from ethanol.

**Causality Note:** The sulfonic acid catalyst is crucial for protonating the pyran oxygen, initiating a ring-opening cascade. The subsequent intramolecular cyclization and dehydration, facilitated by the mild conditions, efficiently form the stable pyridine ring. This method avoids harsh reagents and high temperatures, aligning with green chemistry principles.

## Reactivity and Vectorial Functionalization

The true power of **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** lies in its potential for selective, site-specific modifications—a concept known as vectorial functionalization. [9] This allows chemists to systematically explore the chemical space around the core scaffold to optimize binding to a biological target.



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Caption: Key reactive sites for vectorial functionalization.

- **N1-Position:** The pyrazole N-H is acidic and can be readily deprotonated and subsequently alkylated or arylated to introduce substituents that can probe specific pockets in a target protein.
- **C3-Position:** This position on the pyrazole ring can undergo electrophilic substitution, such as halogenation. The resulting halide can then be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups. [9]\*
- **C5-Ester:** The methyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for forming amide bonds with a

wide array of amines via standard peptide coupling protocols. This is one of the most common and impactful modifications in medicinal chemistry.

- C6-Position: The C-H bond at this position can be activated through directed metalation, allowing for the introduction of further electrophiles or for subsequent cross-coupling reactions. [9]

## Part 3: Applications in Research and Drug Development

The pyrazolo[3,4-b]pyridine scaffold is a validated pharmacophore found in numerous biologically active agents. [1]**Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** serves as a key entry point for synthesizing these complex molecules.

- Kinase Inhibitors: This is arguably the most significant application. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazolo[3,4-b]pyridine core mimics the hinge-binding motif of ATP, allowing derivatives to act as competitive inhibitors. This compound is a common starting material for developing inhibitors targeting a range of kinases. [2]\* Central Nervous System (CNS) Agents: The broader class of pyrazolopyridines has been investigated for anxiolytic properties, acting as positive allosteric modulators of the GABA-A receptor. [10]The ability to tune the scaffold's lipophilicity and polarity through vectorial functionalization makes it suitable for designing CNS-penetrant drugs.
- Antimicrobial and Antiviral Agents: The nitrogen-rich heterocyclic system has been explored for developing novel antibacterial, antifungal, and antiviral compounds, providing a potential scaffold to combat drug-resistant pathogens. [8]\* Agrochemical Research: Beyond pharmaceuticals, its reactivity and stability are leveraged in agrochemical research to develop new and effective crop protection agents. [2]

## Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** is essential. While a specific, comprehensive SDS for this exact CAS number is not widely available in public databases, data from closely related pyrazolopyridine and pyrazole carboxylate compounds can inform safe handling practices. [11][12][13] Users MUST

consult the material-specific Safety Data Sheet (SDS) provided by their supplier before any handling or use.

## General Safety Recommendations

- Hazard Classification (Anticipated): Based on related structures, this compound may be classified as harmful if swallowed, and capable of causing skin and serious eye irritation. [12] [13][14]\* Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. [11] \* Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.
- First Aid Measures:
  - If Inhaled: Move to fresh air.
  - If on Skin: Wash off immediately with plenty of soap and water.
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  - If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician. [15]\* Storage:
    - Store in a tightly sealed container. [11] \* Keep in a cool, dry, and well-ventilated place, away from incompatible materials. A recommended storage temperature is often 2-8°C for long-term stability. [2]

## Conclusion

**Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its robust and accessible synthesis, combined with a predictable and highly versatile reactivity profile, makes it an invaluable scaffold for medicinal chemists and researchers. By providing multiple "vectors" for chemical elaboration, it allows for the systematic and rational design of novel molecules aimed at

treating a host of human diseases, from cancer to CNS disorders. As drug discovery continues to demand ever more sophisticated and specific molecular tools, the importance of foundational building blocks like this one will only continue to grow.

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